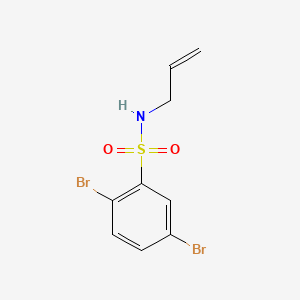

N-allyl-2,5-dibromobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-allyl-2,5-dibromobenzenesulfonamide is a chemical compound characterized by its bromine and sulfonamide functional groups. It is a derivative of benzenesulfonamide, which is known for its diverse applications in various fields such as organic synthesis, medicinal chemistry, and material science.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 2,5-dibromobenzenesulfonyl chloride as the starting material.

Reaction Steps: The sulfonyl chloride group is first converted to the sulfonamide group by reacting with an appropriate amine, such as allylamine, under controlled conditions.

Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods:

Batch Production: In an industrial setting, the compound is produced in batches using large reactors to ensure consistency and quality.

Process Optimization: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can be performed to reduce the bromine atoms, leading to the formation of different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution Reagents: Nucleophiles like sodium iodide (NaI) and potassium fluoride (KF) are employed in substitution reactions.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.

Reduction Products: Reduction can result in the formation of dibromobenzene derivatives.

Substitution Products: Substitution reactions can yield iodobenzene or fluorobenzene derivatives.

Applications De Recherche Scientifique

Chemistry: N-allyl-2,5-dibromobenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. Its bromine atoms make it a versatile reagent for cross-coupling reactions. Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its sulfonamide group is known for its antimicrobial properties. Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the design of new drugs targeting various diseases. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism by which N-allyl-2,5-dibromobenzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The sulfonamide group can inhibit bacterial growth by interfering with the synthesis of folic acid, which is essential for bacterial survival.

Comparaison Avec Des Composés Similaires

N-allyl-2,5-dibromobenzenesulfonic acid: This compound differs by the presence of a carboxylic acid group instead of the sulfonamide group.

N-allyl-2,5-dibromobenzene: This compound lacks the sulfonamide group and has different chemical properties.

N-allyl-2,5-dibromobenzamide: This compound has an amide group instead of the sulfonamide group.

Uniqueness: N-allyl-2,5-dibromobenzenesulfonamide is unique due to its combination of bromine and sulfonamide groups, which provide it with distinct chemical reactivity and biological activity compared to similar compounds.

Activité Biologique

N-allyl-2,5-dibromobenzenesulfonamide is a synthetic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of biological activities, particularly in antimicrobial and anti-inflammatory applications. This article focuses on the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a sulfonamide group (-SO₂NH₂) attached to a dibromobenzene ring with an allyl substituent. The presence of halogen atoms (bromine) is significant for its biological activity.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various bacterial strains. The halogenation of the benzene ring enhances the compound's permeability through bacterial membranes and increases its binding affinity to target enzymes involved in bacterial growth.

Table 1: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Streptococcus pneumoniae | 64 |

Studies have shown that halogenated sulfonamides exhibit enhanced efficacy against multidrug-resistant strains by circumventing common resistance mechanisms such as efflux pumps .

Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and modulates immune responses, making it a candidate for treating inflammatory diseases.

Mechanism of Action:

The anti-inflammatory effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which play crucial roles in the biosynthesis of inflammatory mediators .

Case Studies

-

In Vivo Study on Inflammation:

A study conducted on mice with induced paw edema demonstrated that administration of this compound significantly reduced swelling compared to the control group. The reduction in edema was associated with decreased levels of inflammatory markers such as TNF-alpha and IL-6. -

Antimicrobial Efficacy in Clinical Isolates:

Clinical isolates from patients with urinary tract infections were tested against this compound. Results indicated a high susceptibility rate among Gram-negative bacteria, suggesting potential use in treating infections caused by resistant strains.

Research Findings

Recent research highlights the compound's potential as a lead molecule for drug development. Its unique structure allows for further modifications that could enhance its biological activity or reduce toxicity.

Table 2: Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Antimicrobial Activity | Effective against MDR pathogens |

| Anti-inflammatory Effects | Significant reduction in cytokine production |

| Structural Modifications | Potential for derivatives with improved efficacy |

Propriétés

IUPAC Name |

2,5-dibromo-N-prop-2-enylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO2S/c1-2-5-12-15(13,14)9-6-7(10)3-4-8(9)11/h2-4,6,12H,1,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVCUNJRJZAHDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.